molecular formula C15H15F2N7O2 B6936337 2-(2,2-difluoroethyl)-7-(1-methylbenzotriazole-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

2-(2,2-difluoroethyl)-7-(1-methylbenzotriazole-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B6936337
M. Wt: 363.32 g/mol
InChI Key: VBABEOGHCIRGEG-UHFFFAOYSA-N
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Description

2-(2,2-difluoroethyl)-7-(1-methylbenzotriazole-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethyl)-7-(1-methylbenzotriazole-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the triazolopyrazine core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

    Introduction of the difluoroethyl group: This step often involves nucleophilic substitution reactions using difluoroethyl halides.

    Attachment of the benzotriazole moiety: This can be accomplished through coupling reactions, such as palladium-catalyzed cross-coupling, using benzotriazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-difluoroethyl)-7-(1-methylbenzotriazole-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluoroethyl and benzotriazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,2-difluoroethyl)-7-(1-methylbenzotriazole-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Materials Science: This compound can be used in the synthesis of advanced materials with unique electronic or photonic properties.

    Industrial Chemistry: It serves as an intermediate in the production of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethyl)-7-(1-methylbenzotriazole-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and benzotriazole moieties play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-difluoroethyl)-7-(1-methylbenzotriazole-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoroethyl and benzotriazole moieties provide unique binding properties and reactivity profiles compared to other similar compounds.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-7-(1-methylbenzotriazole-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N7O2/c1-21-11-3-2-9(6-10(11)18-20-21)14(25)22-4-5-23-13(8-22)19-24(15(23)26)7-12(16)17/h2-3,6,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBABEOGHCIRGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCN4C(=NN(C4=O)CC(F)F)C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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